4-Amino-1H-imidazol-2(3H)-one
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Overview
Description
4-Amino-1H-imidazol-2(3H)-one is a heterocyclic organic compound featuring an imidazole ring with an amino group at the 4-position and a keto group at the 2-position. Compounds with imidazole rings are known for their biological activity and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia and an amine. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Aqueous or alcoholic medium
Catalysts: Acidic or basic catalysts to facilitate cyclization
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as crystallization or chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to imidazole-2,4-dione using oxidizing agents like hydrogen peroxide
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution at the amino group with electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Imidazole-2,4-dione
Reduction Products: 4-Amino-1H-imidazol-2-ol
Substitution Products: N-substituted imidazoles
Scientific Research Applications
4-Amino-1H-imidazol-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to biologically active molecules
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Amino-1H-imidazol-2(3H)-one depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions
Comparison with Similar Compounds
Similar Compounds
Imidazole: Lacks the amino and keto groups but shares the core structure
4-Aminoimidazole: Similar structure but lacks the keto group
Imidazole-2-one: Similar structure but lacks the amino group
Uniqueness
4-Amino-1H-imidazol-2(3H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C3H5N3O |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
4-amino-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H,4H2,(H2,5,6,7) |
InChI Key |
DXRCJLWBMRIZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N1)N |
Origin of Product |
United States |
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